Superior In Vivo Tolerability and Expanded Therapeutic Index Compared to MYCi361
The primary in vivo limitation of the lead compound MYCi361 is its narrow therapeutic index. MYCi975 was explicitly developed as an improved analog to address this. While both compounds suppress tumor growth in MycCaP allograft models at a 100 mg/kg/day intraperitoneal dose, MYCi975 achieves this with 'better tolerability' and a significantly improved therapeutic window [1][2]. MYCi361's narrow index is a documented constraint [1], whereas MYCi975 is consistently described as having 'good tolerability' and is well-tolerated over a 14-day dosing period [2].
| Evidence Dimension | In Vivo Tolerability / Therapeutic Index |
|---|---|
| Target Compound Data | Well-tolerated at efficacious doses; described as having 'good tolerability' and a wider therapeutic window. |
| Comparator Or Baseline | MYCi361: Narrow therapeutic index [1]. |
| Quantified Difference | Qualitative improvement, categorized as 'improved' and 'better tolerability' [1][2]. |
| Conditions | Mouse MycCaP allograft model, 100 mg/kg/day i.p. dosing for 14 days [2]. |
Why This Matters
A wider therapeutic window allows for more robust and longer-term in vivo studies, reducing confounding toxicity and enabling more accurate assessment of MYC inhibition.
- [1] Han H, et al. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy. Cancer Cell. 2019 Nov 11;36(5):483-497.e15. View Source
- [2] MYCi975. GlpBio. Accessed April 19, 2026. View Source
